2-bromo-N-cyclobutyl-5-fluorobenzamide
CAS No.: 1249204-78-1
Cat. No.: VC3401423
Molecular Formula: C11H11BrFNO
Molecular Weight: 272.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249204-78-1 |
|---|---|
| Molecular Formula | C11H11BrFNO |
| Molecular Weight | 272.11 g/mol |
| IUPAC Name | 2-bromo-N-cyclobutyl-5-fluorobenzamide |
| Standard InChI | InChI=1S/C11H11BrFNO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |
| Standard InChI Key | BPPNORYODSUKHI-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NC(=O)C2=C(C=CC(=C2)F)Br |
| Canonical SMILES | C1CC(C1)NC(=O)C2=C(C=CC(=C2)F)Br |
Introduction
2-Bromo-N-cyclobutyl-5-fluorobenzamide is an organic compound with the CAS number 1249204-78-1. It is characterized by its molecular formula C11H11BrFNO, indicating the presence of bromine, fluorine, and a cyclobutyl group attached to a benzamide core . This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
Synthesis and Reactivity
The synthesis of 2-bromo-N-cyclobutyl-5-fluorobenzamide typically involves the reaction of a benzamide precursor with a cyclobutylamine in the presence of appropriate reagents. The bromine and fluorine atoms make the compound reactive towards nucleophiles, facilitating various substitution reactions. The cyclobutyl group can also participate in ring-opening reactions under certain conditions .
Biological Activity and Applications
While specific biological activity data for 2-bromo-N-cyclobutyl-5-fluorobenzamide is limited, compounds with similar structures have shown potential in medicinal chemistry. Benzamides are known for their roles in drug development, particularly in targeting enzymes and proteins involved in disease pathways. The unique combination of functional groups in this compound suggests potential applications in pharmacology and drug discovery .
Research Findings and Future Directions
Research on 2-bromo-N-cyclobutyl-5-fluorobenzamide is ongoing, with a focus on exploring its chemical reactivity and potential biological targets. Future studies may involve in vitro and in vivo assessments to determine its efficacy and safety as a therapeutic agent. Additionally, computational models could be employed to predict its interactions with biological molecules, guiding further optimization of its structure for improved activity .
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